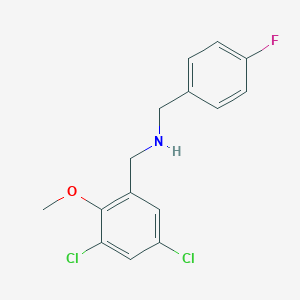
3,4,5-triethoxy-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(quinolin-8-yl)benzamide is a synthetic organic compound with the molecular formula C22H24N2O4 It is characterized by the presence of three ethoxy groups attached to a benzene ring, which is further connected to a quinoline moiety via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(quinolin-8-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Bond Formation: The acid chloride is then reacted with 8-aminoquinoline in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3,4,5-tricarboxy-N-quinolin-8-ylbenzamide.
Reduction: Formation of 3,4,5-triethoxy-N-quinolin-8-ylbenzylamine.
Substitution: Formation of 3,4,5-tri(thiomethoxy)-N-quinolin-8-ylbenzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its anticancer properties, particularly against prostate cancer cells.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(quinolin-8-yl)benzamide, particularly in its anticancer activity, involves:
Molecular Targets: The compound targets specific proteins involved in cell proliferation and apoptosis.
Pathways Involved: It induces cell cycle arrest at the G2/M phase and activates both intrinsic and extrinsic apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-quinolin-8-ylbenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-quinolin-8-ylbenzylamine: Similar structure but with an amine group instead of an amide linkage.
Uniqueness
3,4,5-triethoxy-N-(quinolin-8-yl)benzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy analogs. The quinoline moiety also contributes to its potential as a fluorescent probe and its anticancer properties.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C22H24N2O4/c1-4-26-18-13-16(14-19(27-5-2)21(18)28-6-3)22(25)24-17-11-7-9-15-10-8-12-23-20(15)17/h7-14H,4-6H2,1-3H3,(H,24,25) |
InChI Key |
SJSALCCZOZQUQH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B314975.png)
![N-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B314983.png)
![2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol](/img/structure/B314984.png)
![2-[(3,4-Dichlorobenzyl)amino]-1-phenylpropan-1-ol](/img/structure/B314985.png)
![4-{[(2,4-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B314987.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B314988.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B314989.png)
![4-{[(4-Ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B314990.png)
![4-{[(2-Ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B314991.png)
![1-[(2-{[2-(Benzyloxy)benzyl]amino}ethyl)amino]-2-propanol](/img/structure/B314994.png)

![4-{[(3-Bromobenzyl)amino]methyl}benzoic acid](/img/structure/B314998.png)
![N-[4-(methylsulfanyl)benzyl]naphthalen-1-amine](/img/structure/B315004.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-(2-pyridinylmethyl)amine](/img/structure/B315005.png)
